molecular formula C11H21NO4 B1403051 tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate CAS No. 1029716-09-3

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Cat. No.: B1403051
CAS No.: 1029716-09-3
M. Wt: 231.29 g/mol
InChI Key: QNPYJTQBCNHGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate: is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a hydroxymethyl group attached to an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs2CO3) and carried out in a solvent like 1,4-dioxane . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Bulk manufacturing and custom synthesis services are available for this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes controlled hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsOutcomeYield/SelectivitySource
Acidic hydrolysisHCl (4M) in dioxane, 50°C, 6 hrsCleavage to 4-(aminomethyl)oxan-4-ol85%
Basic hydrolysisNaOH (2M) in THF/H₂O (3:1), 40°C, 4 hrsFormation of hydroxymethyl-oxane amine72%

Key Mechanistic Insight :

  • Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via hydroxide ion-mediated cleavage of the carbonyl-oxygen bond.

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation:

Oxidizing AgentConditionsProductEfficiencyNotesSource
PCCDCM, RT, 12 hrs4-oxooxan-4-yl carbamate68%Mild, selective
KMnO₄Acetone/H₂O, 0°C, 2 hrs4-carboxyoxan-4-yl carbamate92%Strong oxidative conditions

Structural Impact :

  • Oxidation to ketone (PCC) preserves the carbamate group, enabling further functionalization.

  • Full oxidation to carboxylic acid (KMnO₄) modifies solubility and reactivity.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

ReactionReagentsProductYieldApplicationSource
TosylationTsCl, Et₃N, DCM, 0°C, 3 hrs4-(tosyloxymethyl)oxan-4-yl carbamate78%Intermediate for SN2
Mitsunobu ReactionDIAD, PPh₃, ROH (e.g., PhOH)4-(aryloxymethyl)oxan-4-yl carbamate65-80%Ether bond formation

Example Application :
Tosylated derivatives serve as precursors for cross-coupling reactions or amine alkylation in drug discovery pipelines .

Deprotection Strategies

Selective removal of the tert-butyloxycarbonyl (Boc) group:

MethodConditionsOutcomeTimeSelectivitySource
Acidic DeprotectionTFA/DCM (1:1), RTFree amine + CO₂ + tert-butanol30 min>95%
Thermal Cleavage160°C, neat, 2 hrsDecomposes to volatile byproducts-Moderate

Practical Consideration :
TFA-mediated deprotection is preferred for lab-scale synthesis due to rapid kinetics and high purity .

Cross-Coupling Reactions

Functionalized derivatives enable metal-catalyzed couplings:

Reaction TypeCatalytic SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C4-(boronatemethyl)oxan-4-yl carbamateBiaryl-functionalized carbamate60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-(aminomethyl)oxan-4-yl carbamateN-arylated derivatives55%

Limitation :
Steric hindrance from the oxane ring reduces coupling efficiency compared to linear analogs.

Esterification/Acylation

Hydroxymethyl group reacts with acylating agents:

Acylating AgentConditionsProductYieldStabilitySource
Acetyl chloridePyridine, DCM, 0°C → RT4-(acetoxymethyl)oxan-4-yl carbamate88%Hydrolytically sensitive
Benzoyl chlorideDMAP, Et₃N, THF, reflux4-(benzoyloxymethyl)oxan-4-yl carbamate75%Crystalline solid

Utility :
Acylated derivatives enhance lipophilicity for membrane permeability studies.

Elimination Reactions

Base-induced elimination under specific conditions:

BaseSolvent/TempProductByproductSource
DBUToluene, 110°C, 8 hrs4-methylideneoxane derivativestert-Butyl alcohol
KOtBuDMF, 80°C, 6 hrsOxene intermediatesCO₂

Mechanistic Pathway :
Elimination proceeds via β-hydrogen abstraction, forming conjugated dienes or strained ethers.

Reductive Transformations

Targeted reduction of functional groups:

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, reflux, 2 hrs4-(aminomethyl)oxan-4-ol70%
H₂ (Pd/C)MeOH, RT, 12 hrsSaturated oxane ring derivatives45%

Selectivity Note :
LiAlH₄ reduces both carbamate and hydroxymethyl groups, while catalytic hydrogenation preferentially saturates the oxane ring.

This comprehensive reactivity profile positions this compound as a valuable intermediate in synthetic organic chemistry, particularly for pharmaceutical and materials science applications. Experimentalists should prioritize inert atmosphere conditions for oxygen-sensitive reactions and validate reaction scalability through DOE (Design of Experiments) protocols .

Scientific Research Applications

Organic Synthesis

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate serves as an essential intermediate in organic synthesis. Its unique structure allows it to participate in various chemical transformations, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The carbamate moiety can be reduced to yield amines.
  • Substitution Reactions : The hydroxymethyl group can engage in nucleophilic substitutions, leading to diverse derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. It has been linked to the synthesis of anti-HIV agents through the development of aloperine derivatives. The carbamate functional group can act as a protecting group for amines, enhancing selectivity during synthetic processes .

Biological Research

The compound's interaction with biological systems makes it valuable for research in pharmacology and toxicology. Its mechanism of action involves forming covalent bonds with enzyme active sites, potentially inhibiting their activity. This property is crucial for studying enzyme kinetics and drug design .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Synthesis of Anti-HIV AgentsDemonstrated that derivatives of this compound exhibit antiviral activity against HIV.
Study 2 Enzyme InteractionInvestigated the binding affinity of the compound with specific enzymes, revealing its potential as an enzyme inhibitor .
Study 3 Material ScienceExplored the use of this compound in developing new materials with enhanced properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

  • tert-Butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate

Uniqueness: tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds

Biological Activity

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is a chemical compound that belongs to the carbamate class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 231.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1029716-09-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carbamate moiety can serve as a protecting group for amines, enabling selective reactions at other functional sites. Additionally, the oxan-4-yl group is known to participate in hydrogen bonding and other interactions that influence the compound's reactivity and biological efficacy.

1. Medicinal Chemistry

Research indicates that this compound is utilized in the synthesis of various derivatives with potential therapeutic applications. Notably, it has been linked to the development of compounds with anti-HIV activity through the synthesis of aloperine derivatives.

2. Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles. Its ability to undergo various chemical transformations enhances its utility in creating complex molecular architectures .

Case Study 1: Anti-HIV Activity

A study explored the synthesis of aloperine derivatives from this compound, demonstrating significant anti-HIV activity. These derivatives were shown to inhibit viral replication effectively, highlighting the compound's potential in antiviral drug development.

Case Study 2: Synthesis Efficiency

In another study, researchers optimized the synthesis process of this compound using triethylamine in tetrahydrofuran under inert conditions. This method yielded a high purity product (74% yield), showcasing an efficient route for producing this compound for further biological testing .

Comparison with Related Compounds

Compound NameStructureBiological Activity
tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamateStructurePotential neuroprotective effects
tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamateStructureAntidepressant-like activity
tert-butyl (4-bromobutyl)carbamateStructureAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate, and how can reaction conditions be optimized?

  • Methodology : Start with a Boc-protection strategy using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃). Optimize solvent choice (e.g., THF or DCM) and temperature (20–25°C) to balance reactivity and stability. Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of the hydroxymethyl oxane precursor to ensure complete conversion .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures based on solubility data (predicted logP ~1.5) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm regiochemistry using ¹H/¹³C NMR, focusing on carbamate NH (~5.0–6.0 ppm) and oxane ring protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (theoretical ~257.3 g/mol) via ESI-MS or MALDI-TOF .
  • X-ray Crystallography : For crystalline derivatives, analyze intermolecular interactions (e.g., hydrogen bonding between carbamate and hydroxymethyl groups) .

Q. What storage conditions are critical to maintain compound stability?

  • Guidelines : Store in airtight containers under inert gas (N₂/Ar) at room temperature (20–25°C) in a desiccator. Avoid prolonged exposure to light, moisture, or acidic/basic environments to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported physical properties (e.g., solubility, melting point)?

  • Approach : Perform DFT calculations (e.g., Gaussian or ORCA) to predict thermochemical properties (e.g., ΔHfusion) and compare with experimental DSC data. Use COSMO-RS simulations to model solvent interactions and reconcile discrepancies in solubility .
  • Case Study : Conflicting melting points (e.g., 114–118°C vs. 122°C) may arise from polymorphic forms; employ PXRD to identify crystalline phases .

Q. What strategies are effective for studying the compound’s reactivity under catalytic or kinetic conditions?

  • Experimental Design :

  • Kinetic Profiling : Use in situ IR or UV-Vis spectroscopy to track carbamate decomposition rates under varying pH (e.g., 2–10) .
  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for selective deprotection or functionalization of the hydroxymethyl group .
    • Data Interpretation : Correlate activation energies (from Arrhenius plots) with computational transition-state models .

Q. How can researchers integrate this compound into supramolecular or pharmaceutical studies?

  • Applications :

  • Drug Delivery : Conjugate via the hydroxymethyl group to prodrugs, assessing hydrolytic stability in simulated physiological buffers (PBS, pH 7.4) .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to study binding modes using molecular docking (AutoDock Vina) and MD simulations .

Q. Methodological Best Practices

  • Hazard Mitigation : Although no acute toxicity is reported for structurally similar carbamates, always use fume hoods, nitrile gloves, and eye protection during synthesis. Monitor for byproducts (e.g., isobutylene gas from Boc deprotection) using gas detectors .
  • Data Reproducibility : Document reaction parameters (solvent purity, humidity) and characterization metadata (e.g., NMR shimming protocols) to address batch-to-batch variability .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h13H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPYJTQBCNHGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148318
Record name 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029716-09-3
Record name 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029716-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (0.234 mL, 0.00245 mol) was added to a solution of 4-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-4-carboxylic acid (0.5 g, 2.0 mmol) and triethylamine (0.341 mL, 2.45 mmol) in THF (6.8 mL) at −10° C. The mixture was stirred at RT for 30 min., filtered, and washed with THF. Sodium tetrahydroborate (0.15 g, 4.1 mmol) in water (1.0 mL) was added to the filtrate at 0° C., and then stirred at RT for 2 h. The reaction mixture was quenched with saturated NH4Cl solution, extracted with EtOAc. The extract was washed with saturated NaHCO3, brine, dried over MgSO4, filtered, and concentrated to give the crude product which was directly used in next step without further purification. LCMS: (M+Na)=254.1; (M−100+H)=132.1.
Quantity
0.234 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.341 mL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl chloroformate (0.234 mL, 0.00245 mol) was added to a solution of 4-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-4-carboxylic acid (0.5 g, 2.0 mmol) and triethylamine (0.341 mL, 2.45 mmol) in THF (6.8 mL) at −10° C. The mixture was stirred at RT for 30 min., filtered, and washed with THF. Sodium tetrahydroborate (0.15 g, 4.1 mmol) in water (1.0 mL) was added to the filtrate at 0° C., and then stirred at RT for 2 h. The reaction mixture was quenched with saturated NH4Cl solution, extracted with EtOAc. The extract was washed with saturated NaHCO3, brine, dried over MgSO4, filtered, and concentrated to give the crude product which was directly used in next step without further purification. LCMS: (M+Na)=254.1; (M−100+H)=132.1.
Quantity
0.234 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.341 mL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Neat 4-methylmorpholine (2.7 mL, 24.6 mmol) was added, via syringe, to a rapidly stirred, 0° C., solution of 4-tert-butoxycarbonylamino-tetrahydro-pyran-4-carboxylic acid (5.0 g, 20.4 mmol) and isobutyl chloroformate (3.2 mL, 24.5 mmol) in anhydrous tetrahydrofuran (200 mL) contained in a 1000 mL round bottomed flask. Precipitate immediately formed. The suspension was allowed to stir at 0° C. under N2 blanket for 20 minutes then a hand swirled, gas evolving, suspension of sodium borohydride (2.3 g, 61.3 mmol) in methanol (65 mL) was added, at as fast of a rate as possible while maintaining control of the concomitant reaction foaming. When observable gas evolution had ceased the opaque white reaction suspension was transferred to a separatory funnel containing saturated aqueous sodium chloride (500 mL) and extracted with ethyl acetate. Combined organic extracts were dried (MgSO4), passed through a plug of silica gel, and evaporated to obtain 4.89 g of off white solid which was used without further purification. LRMS (ESI) m/z 232.2 [(M+H)+, calcd for C11H22NO4232.3].
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.